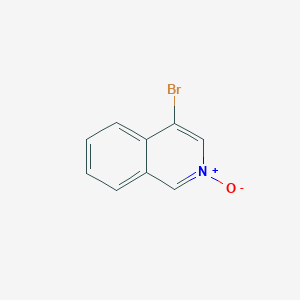

4-Bromoisoquinoline 2-oxide

Overview

Description

4-Bromoisoquinoline 2-oxide is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Functionalization

- Electrophilic Cyclization and Cross-Coupling : 4-Bromoisoquinoline N-oxides are formed via electrophilic cyclization of 2-alkynylbenzaldoximes with electrophiles. These compounds can be further functionalized through palladium-catalyzed cross-coupling reactions (Q. Ding & Jie Wu, 2008).

- Selective Synthesis Methodologies : 4-Bromoisoquinoline is synthesized through palladium-catalyzed electrocyclic reactions of 2-alkynyl benzyl azides. This process introduces a bromine atom into the products, enhancing its application in organic synthesis (Hong-ping Zhang et al., 2013).

Advanced Reaction Techniques

- Microwave Irradiation : Nucleophilic substitution reactions of 4-bromoisoquinoline with thiolate and alkoxy ions are significantly expedited under microwave irradiation. This method yields products with up to 99% efficiency, offering a superior alternative to classical heating processes (Yie-Jia Cherng, 2002).

Chemical Analysis and Characterization

- Structural and Spectral Analysis : Detailed quantum chemical calculations on 4-Bromoisoquinoline (4BIQ) provide insights into its energy, structural parameters, and vibrational wavenumbers. These studies include FTIR and FT-Raman spectral analysis, thermodynamic parameters, and NMR investigations, contributing to a deeper understanding of its chemical properties (V. Arjunan et al., 2013).

Multicomponent Reactions

- Generation of Diverse Guanidines : 4-Bromoisoquinoline is involved in the creation of diverse guanidines through a multi-component reaction. This synthesis is followed by a palladium-catalyzed Suzuki–Miyaura coupling reaction, leading to various 1-(isoquinolin-1-yl)guanidines (Chao Ye et al., 2012).

Applications in Organic Chemistry

- Organic Synthesis : Bromination of isoquinoline in concentrated acids leads to regioselective monobromination, as demonstrated with 4-bromoisoquinoline. The reaction conditions, such as the choice of brominating agent and temperature, are crucial for the desired product outcome, highlighting its significance in organic chemistry (W. Brown & A. Gouliaev, 2004).

Safety and Hazards

The safety information for 4-Bromoisoquinoline 2-oxide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Mechanism of Action

Target of Action

Quinolines and isoquinolines, to which this compound belongs, are known to interact with various biological targets due to their aromatic and heterocyclic nature .

Mode of Action

Quinolines and isoquinolines can undergo various reactions due to the presence of a nitrogen atom and a benzene ring . The bromine atom at the 4th position and the oxide group at the 2nd position may further influence its reactivity .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.96, suggesting it may have good bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromoisoquinoline 2-oxide . .

Biochemical Analysis

Biochemical Properties

4-Bromoisoquinoline 2-oxide plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to interact with cytochrome P450 enzymes, specifically CYP1A2 . This interaction leads to the inhibition of the enzyme’s activity, affecting the metabolism of various substrates. Additionally, this compound has been shown to interact with other proteins and biomolecules, altering their function and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis. Furthermore, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of specific genes, thereby affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at high doses, including hepatotoxicity and neurotoxicity. These effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It affects metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, its interaction with cytochrome P450 enzymes can alter the metabolism of drugs and other xenobiotics, impacting their pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution can affect its activity and function, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing processes such as enzyme activity and gene expression.

Properties

IUPAC Name |

4-bromo-2-oxidoisoquinolin-2-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-6-11(12)5-7-3-1-2-4-8(7)9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDQDTDMWYCQPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=[N+](C=C2Br)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355791 | |

| Record name | 4-Bromoisoquinoline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3749-21-1 | |

| Record name | 4-Bromoisoquinoline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,5-dichlorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3032622.png)

![Bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B3032626.png)

![2,2'-[(2,6-Dihydroxybenzyl)imino]diacetic acid](/img/structure/B3032634.png)

![(3S,3aR,6aS)-5-(2,4-dichlorophenyl)-2-methyl-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B3032638.png)